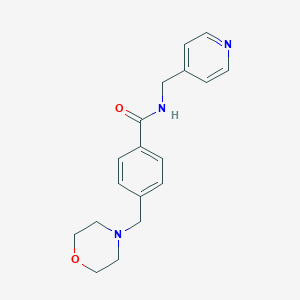
5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is a chemical compound used in scientific research. It is a tetrahydropyrimidinone derivative that has shown promising results in various studies.
作用机制
The mechanism of action of 5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one is not fully understood. However, studies suggest that it induces apoptosis in cancer cells by activating the mitochondrial pathway. It may also inhibit the NF-κB pathway, which is involved in the regulation of inflammation. Furthermore, it has been suggested that it inhibits viral replication by interfering with viral RNA synthesis.
Biochemical and Physiological Effects
Studies have shown that 5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Furthermore, it has been shown to inhibit viral replication, indicating its potential as an antiviral agent.
实验室实验的优点和局限性
One advantage of using 5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one in lab experiments is its potential as an anticancer agent. It has shown promising results in inducing apoptosis in cancer cells, making it a potential candidate for further research. However, one limitation of using this compound is its limited availability and high cost, which may hinder its widespread use in research.
未来方向
There are several future directions for the research on 5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one. One potential direction is to further investigate its anticancer properties and explore its potential as a therapeutic agent for various types of cancer. Another direction is to study its anti-inflammatory effects and its potential as a treatment for inflammatory diseases. Additionally, further research is needed to explore its antiviral properties and its potential as an antiviral agent. Finally, more studies are needed to investigate the mechanism of action of this compound and to identify potential targets for therapeutic intervention.
合成方法
The synthesis of 5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one involves the reaction of 2-amino-4-(trifluoromethyl)pyrimidine with 2-chlorobenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with sodium hydroxide to obtain the final product.
科学研究应用
5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one has been extensively used in scientific research. It has shown potential as an anticancer agent, with studies indicating that it induces apoptosis in cancer cells. It has also been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. Additionally, it has been investigated for its potential as an antiviral agent, with studies showing that it inhibits the replication of certain viruses.
属性
产品名称 |
5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one |
|---|---|
分子式 |
C18H14ClF3N2O3 |
分子量 |
398.8 g/mol |
IUPAC 名称 |
5-benzoyl-6-(2-chlorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one |
InChI |
InChI=1S/C18H14ClF3N2O3/c19-12-9-5-4-8-11(12)14-13(15(25)10-6-2-1-3-7-10)17(27,18(20,21)22)24-16(26)23-14/h1-9,13-14,27H,(H2,23,24,26) |
InChI 键 |
GUQBABMONRSNAU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=CC=C3Cl |
规范 SMILES |
C1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-bromo-5-phenyl-N-propyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258457.png)
![1-{3-[(2,5-Dichlorophenoxy)methyl]benzoyl}-4-methylpiperazine](/img/structure/B258460.png)
![3-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B258462.png)
![N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258465.png)




![2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258479.png)
![N-(2-furylmethyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258483.png)
![N-[3-chloro-5-methoxy-4-(2-propynyloxy)benzyl]-N-(2-chlorophenyl)amine](/img/structure/B258484.png)
![N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B258487.png)

![N-(5-chloro-2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B258489.png)